Carbétapentane

Vue d'ensemble

Description

Mécanisme D'action

While the mechanism of antitussive action of pentoxyverine is not fully understood, it is thought to be mediated via sigma-1 receptors expressed in the central nervous system. Pentoxyverine acts as an agonist at sigma receptors with the Ki of 75±28 nM, as demonstrated in a competitive binding assay. The function of sigma receptors on cough suppressant activities is unclear, however these receptors are highly expressed in the nucleus tractus solitarius (NTS) of the brainstem where the afferent fibres first synapse. NTS is located very close to the cough centre in the brainstem thus may function as a ‘gate' for the cough reflex and allow sigma-1 receptor agonists to modulate afferent activity prior to reaching the cough center. It is suggested that highly lipophilic sigma-1 agonists may penetrate the CNS following systemic administration. When administered as aerosols, sigma-1 receptor agonists may temporarily act in the periphery to modulate cough by acting activate sigma receptors expressed in the lungs. However there is limited evidence of peripheral localization of the sigma agonists following aerosol administration and the ruling out of systemic exposure. The local anesthesia action of pentoxyverine may occur through inhibition of voltage-gated Na(+) currents.

NUMBER OF DRUGS ARE KNOWN TO REDUCE COUGH AS RESULT OF THEIR CENTRAL ACTIONS, ALTHOUGH EXACT MECHANISMS ARE STILL NOT ENTIRELY CLEAR. /NONOPIOID ANTITUSSIVES/

Applications De Recherche Scientifique

Pentoxyverine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.

Biology: Investigated for its effects on sigma-1 receptors and potential neuroprotective properties.

Medicine: Widely used as an antitussive agent in clinical settings.

Industry: Employed in the formulation of over-the-counter cough suppressants.

Analyse Biochimique

Biochemical Properties

Carbetapentane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It acts on sigma-1 receptors, as well as kappa and mu-opioid receptors . The interaction with sigma-1 receptors is particularly noteworthy as it mediates the antitussive effects of carbetapentane . Additionally, carbetapentane exhibits antimuscarinic properties by antagonizing muscarinic receptors, which contributes to its antitussive and antispasmodic effects .

Cellular Effects

Carbetapentane influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on sigma-1 receptors, carbetapentane modulates intracellular calcium levels and influences cell survival and differentiation . The compound also impacts gene expression by altering the transcription of genes involved in inflammatory responses and cell proliferation . Furthermore, carbetapentane’s antimuscarinic properties affect cellular metabolism by inhibiting acetylcholine-mediated signaling pathways .

Molecular Mechanism

The molecular mechanism of carbetapentane involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Carbetapentane acts as an agonist at sigma-1 receptors, which are expressed in the central nervous system . This interaction modulates calcium signaling and exerts neuroprotective effects . Additionally, carbetapentane’s antimuscarinic properties involve antagonism of muscarinic receptors, leading to inhibition of acetylcholine-mediated signaling . These molecular interactions contribute to the compound’s antitussive and antispasmodic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carbetapentane change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that carbetapentane maintains its antitussive effects over time, although its efficacy may decrease with prolonged use . Additionally, in vitro and in vivo studies have demonstrated that carbetapentane’s effects on cellular function, such as calcium signaling and gene expression, remain consistent over time .

Dosage Effects in Animal Models

The effects of carbetapentane vary with different dosages in animal models. At therapeutic doses, carbetapentane effectively suppresses cough and exhibits antispasmodic effects . At higher doses, the compound can cause adverse effects such as drowsiness, agitation, and anticholinergic effects like tachycardia and dry mouth . In animal studies, threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effects but increases the risk of toxicity .

Metabolic Pathways

Carbetapentane is involved in various metabolic pathways, primarily in the liver. It undergoes hepatic metabolism, where it is transformed into active and inactive metabolites . The enzymes involved in carbetapentane metabolism include cytochrome P450 isoforms, which facilitate its biotransformation . The metabolic pathways of carbetapentane also involve conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Carbetapentane is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to different tissues, including the lungs, liver, and central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Carbetapentane’s localization and accumulation in specific tissues contribute to its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of carbetapentane plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and nuclear membranes . This localization is mediated by targeting signals and post-translational modifications that direct carbetapentane to specific compartments . The subcellular distribution of carbetapentane influences its interactions with biomolecules and its overall pharmacological effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

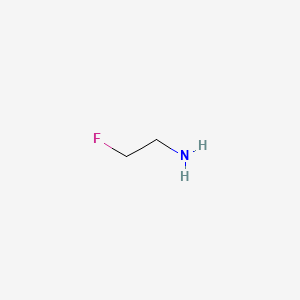

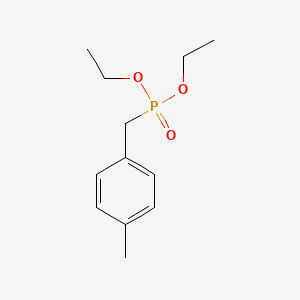

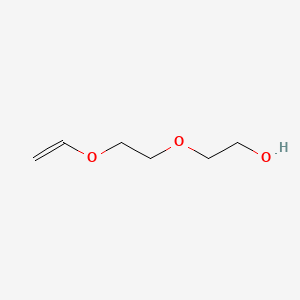

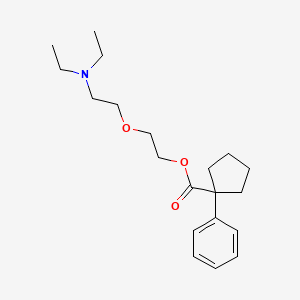

La pentoxyvérine est synthétisée par un processus en plusieurs étapes impliquant la réaction de l'acide 1-phénylcyclopentanecarboxylique avec le 2-(diéthylamino)éthanol . La réaction se produit généralement sous reflux en présence d'un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore . L'ester résultant est ensuite purifié par recristallisation ou distillation .

Méthodes de production industrielle

La production industrielle de pentoxyvérine implique des voies de synthèse similaires mais à plus grande échelle. Le processus comprend l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit . Le produit final est formulé sous différentes formes posologiques, y compris des comprimés, des sirops et des suppositoires .

Analyse Des Réactions Chimiques

Types de réactions

La pentoxyvérine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La pentoxyvérine peut être oxydée pour former les acides carboxyliques correspondants.

Réduction : La réduction de la pentoxyvérine peut produire des dérivés alcooliques.

Substitution : La pentoxyvérine peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fonctionnel ester.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Acides carboxyliques.

Réduction : Dérivés alcooliques.

Substitution : Divers esters et amides substitués.

Applications de la recherche scientifique

La pentoxyvérine a un large éventail d'applications de recherche scientifique :

Biologie : Enquête sur ses effets sur les récepteurs sigma-1 et ses propriétés neuroprotectrices potentielles.

Médecine : Largement utilisée comme antitussif en milieu clinique.

Industrie : Utilisée dans la formulation d'antitussifs en vente libre.

Mécanisme d'action

La pentoxyvérine exerce ses effets antitussifs principalement par son action sur les récepteurs sigma-1 du système nerveux central . Elle agit comme un agoniste de ces récepteurs, modulant la voie du réflexe de la toux . De plus, la pentoxyvérine possède des propriétés antimuscariniques et anesthésiques locales, contribuant à son efficacité globale en tant qu'antitussif .

Comparaison Avec Des Composés Similaires

Composés similaires

Codéine : Un antitussif opioïde avec un potentiel plus élevé d'abus et d'effets secondaires.

Dextrométhorphane : Un antitussif non opioïde avec un mécanisme d'action similaire mais des cibles réceptrices différentes.

Diphénhydramine : Un antihistaminique ayant des propriétés antitussives mais des effets sédatifs plus importants.

Unicité de la pentoxyvérine

La pentoxyvérine est unique par sa combinaison d'agonisme des récepteurs sigma-1, d'antimuscariniques et de propriétés anesthésiques locales . Contrairement à la codéine, elle n'a pas d'effets secondaires liés aux opioïdes, ce qui en fait une option plus sûre pour la suppression de la toux . Par rapport au dextrométhorphane, la pentoxyvérine a un éventail plus large de cibles réceptrices, ce qui améliore son efficacité .

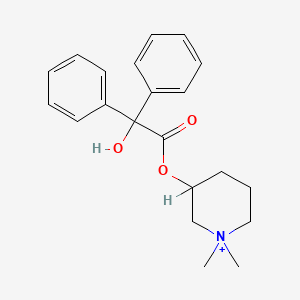

Propriétés

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJMRBQWBDQYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022734 | |

| Record name | Carbetapentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

165-170 °C @ 0.01 MM OF HG | |

| Record name | CARBETAPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHYL ALC /CITRATE/ | |

| Record name | Pentoxyverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBETAPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

While the mechanism of antitussive action of pentoxyverine is not fully understood, it is thought to be mediated via sigma-1 receptors expressed in the central nervous system. Pentoxyverine acts as an agonist at sigma receptors with the Ki of 75±28 nM, as demonstrated in a competitive binding assay. The function of sigma receptors on cough suppressant activities is unclear, however these receptors are highly expressed in the nucleus tractus solitarius (NTS) of the brainstem where the afferent fibres first synapse. NTS is located very close to the cough centre in the brainstem thus may function as a ‘gate' for the cough reflex and allow sigma-1 receptor agonists to modulate afferent activity prior to reaching the cough center. It is suggested that highly lipophilic sigma-1 agonists may penetrate the CNS following systemic administration. When administered as aerosols, sigma-1 receptor agonists may temporarily act in the periphery to modulate cough by acting activate sigma receptors expressed in the lungs. However there is limited evidence of peripheral localization of the sigma agonists following aerosol administration and the ruling out of systemic exposure. The local anesthesia action of pentoxyverine may occur through inhibition of voltage-gated Na(+) currents., NUMBER OF DRUGS ARE KNOWN TO REDUCE COUGH AS RESULT OF THEIR CENTRAL ACTIONS, ALTHOUGH EXACT MECHANISMS ARE STILL NOT ENTIRELY CLEAR. /NONOPIOID ANTITUSSIVES/ | |

| Record name | Pentoxyverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBETAPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77-23-6 | |

| Record name | Carbetapentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxyverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxyverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbetapentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentoxyverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOXYVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32C726X12W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBETAPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90-95 | |

| Record name | Pentoxyverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

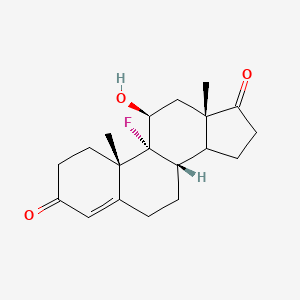

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7aS)-12-hydroxy-11-methoxy-7,7-dimethyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-7-ium](/img/structure/B1213651.png)